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Compound of Interest

Compound Name:
2-chloro-N-cyclopropyl-N-

ethylacetamide

CAS No.: 1087792-38-8

Cat. No.: B1461792 Get Quote

Physicochemical Identity & Structural Analysis[1]
Before defining solubility, we must understand the molecular architecture that dictates solute-

solvent interactions. 2-chloro-N-cyclopropyl-N-ethylacetamide is a tertiary amide

intermediate, often employed in the synthesis of agrochemicals (e.g., herbicide safeners or

active ingredients like isoclast precursors).

Property Specification

Chemical Name 2-chloro-N-cyclopropyl-N-ethylacetamide

CAS Number 116368-37-7 (Representative)

Molecular Formula C₇H₁₂ClNO

Molecular Weight 161.63 g/mol

Functional Groups Tertiary Amide, Alkyl Chloride, Cyclopropyl Ring

Lipophilicity (LogP) ~1.3 (Predicted)

H-Bond Donors 0 (Tertiary Amide)

H-Bond Acceptors 1 (Carbonyl Oxygen)
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Structural Impact on Solubility
Tertiary Amide Core: Unlike primary or secondary amides, this molecule lacks an N-H donor.

This absence significantly reduces its ability to form hydrogen bond networks with water,

drastically lowering aqueous solubility compared to its parent, 2-chloroacetamide.

Cyclopropyl & Ethyl Groups: These hydrophobic moieties increase the molecule's

lipophilicity. The cyclopropyl group, with its high ring strain and electron-donating character

(Walsh orbitals), enhances solubility in non-polar aromatic solvents like toluene.

Chloro- Substituent: The electronegative chlorine creates a dipole moment, maintaining

solubility in polar aprotic solvents (e.g., DCM, Acetone).

Theoretical Solubility Framework: Hansen Solubility
Parameters (HSP)
To predict solubility behavior without exhaustive empirical testing, we utilize Hansen Solubility

Parameters (HSP). The total solubility parameter (

) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) forces.

Estimated HSP Values (Group Contribution Method)
(Dispersion): ~17.5 MPa

(Driven by the alkyl chain and cyclopropyl ring).

(Polarity): ~11.0 MPa

(Driven by the amide dipole and C-Cl bond).

(H-Bonding): ~7.5 MPa

(Moderate; acts only as an acceptor).
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Solubility Prediction Logic
The "Interaction Radius" (

) determines solubility. A smaller

between solute and solvent indicates higher solubility.

Visualization: Solubility Prediction Workflow
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Figure 1: Logic flow for determining solvent compatibility based on structural analysis.

Solubility Matrix & Solvent Selection
Based on the HSP values and the "Like Dissolves Like" principle, the following solubility profile

is established. This matrix guides solvent selection for reaction, extraction, and crystallization.
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Solvent Class
Representative
Solvent

Predicted Solubility
Process
Application

Chlorinated
Dichloromethane

(DCM)

Very High (>500

mg/mL)

Ideal reaction solvent;

excellent solubilizer.

Aromatic Toluene High (>200 mg/mL)

Good for heating

reactions; potential

crystallization solvent

when cooled.

Esters Ethyl Acetate High (>150 mg/mL)

Preferred "green"

solvent for extraction

and chromatography.

Ethers THF, MTBE High (>150 mg/mL)

Good reaction

medium; MTBE useful

for precipitation.

Alcohols Methanol, Ethanol High (>100 mg/mL)

Soluble, but

nucleophilic nature

may cause side

reactions (solvolysis)

with alkyl chloride at

high temps.

Aliphatic Hexane, Heptane Low (<10 mg/mL)

Anti-solvent. Use to

force

crystallization/precipit

ation.

Aqueous Water Low (<1 mg/mL)

Immiscible. Use for

washing away

inorganic salts (e.g.,

amine

hydrochlorides).

Critical Process Insight: The "Oil-Out" Phenomenon
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Due to the flexible ethyl group and the bulky cyclopropyl ring, this intermediate has a low

melting point and a tendency to "oil out" rather than crystallize from pure non-polar solvents.

Recommendation: Use a binary solvent system for purification. Dissolve in a minimum

amount of Toluene or Ethyl Acetate, then slowly add Heptane or Hexane while cooling to

induce controlled nucleation.

Experimental Protocol: Gravimetric Solubility
Determination
To validate the theoretical values, the following Standard Operating Procedure (SOP) is

recommended. This protocol ensures data integrity and reproducibility.

Materials
Solute: 2-chloro-N-cyclopropyl-N-ethylacetamide (>98% purity).

Solvents: HPLC Grade (DCM, Toluene, EtOAc, Hexane).

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Methodology
Saturation: Add excess solute (approx. 500 mg) to 2 mL of the target solvent in a sealed

HPLC vial.

Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (saturated solution).

Filtration: Filter the supernatant using a pre-warmed 0.45 µm PTFE filter to remove

undissolved solids.

Evaporation (Gravimetric):

Tare a clean aluminum weigh boat (

).

Pipette exactly 1.0 mL of the filtrate into the boat.
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Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for

2 hours.

Weigh the residue (

).

Calculation:

Visualization: Experimental Workflow
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Figure 2: Step-by-step workflow for gravimetric solubility determination.
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Process Implications & Safety
Reaction Solvent Selection
For the synthesis of this intermediate (typically via reaction of N-ethylcyclopropanamine with

chloroacetyl chloride):

Dichloromethane (DCM): Offers the highest solubility for reactants and products, but

environmental regulations often restrict its use.

2-MeTHF (2-Methyltetrahydrofuran): A greener alternative to DCM/THF. It separates well

from water, allowing for an efficient aqueous wash to remove the HCl byproduct (captured by

a base like triethylamine).

Safety Warning: Alkylating Potential
Hazard: As an

-chloroacetamide, this compound is a potent alkylating agent. It can react with nucleophilic
residues (cysteine thiols) in proteins, leading to sensitization or toxicity.[1]

Handling:

Always handle in a fume hood.

Double-glove (Nitrile) is mandatory; the lipophilic nature allows permeation through

standard latex.

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium

hydroxide to hydrolyze the C-Cl bond, rendering the molecule less toxic (converting it to

the hydroxy-acetamide derivative).

References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC

Press.

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data (2nd ed.).

CRC Press.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.).[1][2][3] Compound Summary: 2-chloro-N-cyclopropylacetamide (Related

Structure).[4] National Library of Medicine. Retrieved from [Link]

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New

Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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